molecular formula C7H10O3 B14207079 [(1R,2R)-2-Acetylcyclopropyl]acetic acid CAS No. 774214-57-2

[(1R,2R)-2-Acetylcyclopropyl]acetic acid

Katalognummer: B14207079
CAS-Nummer: 774214-57-2
Molekulargewicht: 142.15 g/mol
InChI-Schlüssel: QSJJVLQRXNENQI-RITPCOANSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(1R,2R)-2-Acetylcyclopropyl]acetic acid is a chiral compound with a unique cyclopropyl ring structure. This compound is of interest due to its potential applications in various fields, including organic synthesis and pharmaceuticals. The presence of both an acetyl group and a cyclopropyl ring imparts distinct chemical properties to the molecule.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,2R)-2-Acetylcyclopropyl]acetic acid typically involves the reaction of cyclopropyl derivatives with acetic acid under specific conditions. One common method includes the use of chiral catalysts to ensure the desired stereochemistry is achieved. The reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of chiral auxiliaries or catalysts is crucial to ensure the production of the desired enantiomer.

Analyse Chemischer Reaktionen

Types of Reactions

[(1R,2R)-2-Acetylcyclopropyl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol.

    Substitution: The cyclopropyl ring can undergo substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions include various cyclopropyl derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

[(1R,2R)-2-Acetylcyclopropyl]acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of chiral compounds.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of more complex molecules.

Wirkmechanismus

The mechanism of action of [(1R,2R)-2-Acetylcyclopropyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl ring and acetyl group play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain pathways, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

[(1R,2R)-2-Acetylcyclopropyl]acetic acid can be compared to other cyclopropyl-containing compounds, such as:

    Cyclopropylacetic acid: Lacks the acetyl group, resulting in different chemical properties and reactivity.

    Cyclopropylmethyl ketone: Contains a ketone group instead of an acetic acid moiety, leading to different applications and reactivity.

    Cyclopropylcarbinol: Contains an alcohol group, which affects its solubility and reactivity.

Eigenschaften

CAS-Nummer

774214-57-2

Molekularformel

C7H10O3

Molekulargewicht

142.15 g/mol

IUPAC-Name

2-[(1R,2R)-2-acetylcyclopropyl]acetic acid

InChI

InChI=1S/C7H10O3/c1-4(8)6-2-5(6)3-7(9)10/h5-6H,2-3H2,1H3,(H,9,10)/t5-,6+/m1/s1

InChI-Schlüssel

QSJJVLQRXNENQI-RITPCOANSA-N

Isomerische SMILES

CC(=O)[C@@H]1C[C@@H]1CC(=O)O

Kanonische SMILES

CC(=O)C1CC1CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.